molecular formula C21H18N2O3S B2453422 (E)-N-methyl-N-(phenyl((phenylsulfonyl)imino)methyl)benzamide CAS No. 82719-86-6

(E)-N-methyl-N-(phenyl((phenylsulfonyl)imino)methyl)benzamide

Cat. No.: B2453422
CAS No.: 82719-86-6
M. Wt: 378.45
InChI Key: RXOJWBHLCUSLIG-LSDHQDQOSA-N
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Description

(E)-N-methyl-N-(phenyl((phenylsulfonyl)imino)methyl)benzamide is an organic compound that belongs to the class of sulfonyl imines. These compounds are known for their diverse applications in organic synthesis and medicinal chemistry due to their unique structural features and reactivity.

Mechanism of Action

Mode of Action

It is likely that it interacts with its targets through a combination of covalent and non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and possibly ionic interactions .

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Given its structural similarity to other benzamide derivatives, it may potentially affect pathways involving enzymes such as cytochrome p450s, which are known to metabolize a wide range of xenobiotics .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. Like many other benzamide derivatives, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body via the bloodstream, metabolized primarily in the liver, and excreted via the kidneys .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Based on its structural similarity to other benzamide derivatives, it may potentially have anti-inflammatory, analgesic, or antipyretic effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For example, extreme pH values could potentially affect the ionization state of the compound, thereby influencing its absorption and distribution. Similarly, high temperatures could potentially accelerate its metabolism, while the presence of other molecules could lead to drug-drug interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-methyl-N-(phenyl((phenylsulfonyl)imino)methyl)benzamide typically involves the following steps:

    Formation of the imine: This can be achieved by reacting an amine with a sulfonyl chloride in the presence of a base.

    N-methylation: The imine can then be methylated using methyl iodide or a similar methylating agent.

Industrial Production Methods

Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(E)-N-methyl-N-(phenyl((phenylsulfonyl)imino)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may yield secondary or tertiary amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: May be used in the study of enzyme inhibition or as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-(phenylsulfonyl)benzamide
  • N-methyl-N-(phenyl((phenylsulfonyl)imino)methyl)aniline
  • N-methyl-N-(phenyl((phenylsulfonyl)imino)methyl)phenylamine

Uniqueness

(E)-N-methyl-N-(phenyl((phenylsulfonyl)imino)methyl)benzamide is unique due to its specific structural features, which may confer distinct reactivity and biological activity compared to similar compounds. Its combination of sulfonyl, imine, and benzamide groups makes it a versatile compound for various applications.

Properties

IUPAC Name

N-[(E)-N-(benzenesulfonyl)-C-phenylcarbonimidoyl]-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3S/c1-23(21(24)18-13-7-3-8-14-18)20(17-11-5-2-6-12-17)22-27(25,26)19-15-9-4-10-16-19/h2-16H,1H3/b22-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXOJWBHLCUSLIG-LSDHQDQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=NS(=O)(=O)C1=CC=CC=C1)C2=CC=CC=C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(/C(=N/S(=O)(=O)C1=CC=CC=C1)/C2=CC=CC=C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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